3-Chloropicolinic acid
Overview
Description
3-Chloropicolinic acid is a type of organic compound where hydrogen atoms are substituted by chlorine atoms, forming a wide range of organic compounds combined with carbon or hydrocarbon as their framework .
Synthesis Analysis
The synthesis of 3-chloropicolinic acid is achieved when 3-chloro-2-dichloromethyl pyridine is hydrolyzed by acid .
Molecular Structure Analysis
3-Chloropicolinic acid has a molecular formula of C6H4ClNO2. It contains a total of 14 bonds; 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .
Physical And Chemical Properties Analysis
3-Chloropicolinic acid has a molecular weight of 157.55 g/mol. It has a density of 1.5±0.1 g/cm3, a boiling point of 297.6±20.0 °C at 760 mmHg, and a flash point of 133.8±21.8 °C. It has 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 1 freely rotating bond. Its topological polar surface area is 50.2 Ų .
Scientific Research Applications
Synthetic Organic Chemistry
3-Chloropicolinic acid has been used as a substrate in the Mitsunobu reaction as well as the Hammick reaction, both of which belong to the field of synthetic organic chemistry . These reactions are fundamental in the synthesis of many complex organic compounds.
Insecticides and Miticides
3-Chloropicolinic acid may be beneficial to insecticides and mites . It can be used in the formulation of these substances to control pests and improve crop yield.
Aquaculture
This compound may also be beneficial to waste fish . It could potentially be used in aquaculture to manage waste and improve the health and productivity of fish populations.
Antimicrobial Applications
3-Chloropicolinic acid has potential antimicrobial properties, making it useful against germs . This could have applications in healthcare, sanitation, and food preservation.
Plant Growth Regulation
The chemical may be used to manipulate the growth of plants . This could have significant implications in agriculture, particularly in crop production and management.
Herbicides
3-Chloropicolinic acid can act as a strong herbicide . It can be used to control unwanted vegetation in various settings, from agricultural fields to residential lawns.
Boosting Macrophage Effector Activities
It has been shown in vitro that picolinic acid can increase interferon-dependent nitric oxide synthase gene expression and promote expression of the macrophage inflammatory proteins, hence boosting macrophage effector activities .
Future Directions
properties
IUPAC Name |
3-chloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMUXJBJCMRWPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356458 | |
Record name | 3-Chloropicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropicolinic acid | |
CAS RN |
57266-69-0 | |
Record name | 3-Chloropicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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